molecular formula C21H22FN3O B12169021 N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide

Cat. No.: B12169021
M. Wt: 351.4 g/mol
InChI Key: DPMQUNMVGOKPBJ-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide is a synthetic compound featuring a piperidine core substituted with a 4-fluorobenzyl group at the 1-position and an indole-6-carboxamide moiety at the 4-position.

Properties

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1H-indole-6-carboxamide

InChI

InChI=1S/C21H22FN3O/c22-18-5-1-15(2-6-18)14-25-11-8-19(9-12-25)24-21(26)17-4-3-16-7-10-23-20(16)13-17/h1-7,10,13,19,23H,8-9,11-12,14H2,(H,24,26)

InChI Key

DPMQUNMVGOKPBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then coupled with 1H-indole-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impacts

Table 1: Key Structural Analogs and Modifications
Compound Name Core Structure Substituents (R1, R2) Biological/Physicochemical Notes Source
N-[1-(4-Fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide (Target) Indole-6-carboxamide R1: 4-Fluorobenzyl; R2: Piperidin-4-yl Potential CNS activity inferred from analogs -
FUB-APINACA (N-(Adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) Indazole-3-carboxamide R1: 4-Fluorobenzyl; R2: Adamantyl Controlled substance with high abuse potential
FUB-144 ((1-(4-Fluorobenzyl)-1H-indol-3-yl)(tetramethylcyclopropyl)methanone) Indole-3-carbonyl R1: 4-Fluorobenzyl; R2: Tetramethylcyclopropyl Synthetic cannabinoid analog
I12 (3-(2-(Diethylamino)-2-oxoacetyl)-1-(4-fluorobenzyl)-1H-indole-6-carboxamide) Indole-6-carboxamide R1: 4-Fluorobenzyl; R2: Diethylamino-oxoacetyl HRMS-confirmed structure; molecular docking studies
1-(4-Chlorobenzyl)-1H-indole-6-carboxamide (I13–I15) Indole-6-carboxamide R1: 4-Chlorobenzyl; R2: Varied amino groups Lower melting points vs. fluoro analogs (e.g., I13: 227.5–229.4°C)
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-DHP-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide Indole-3-carboxamide R1: Piperidin-4-yl-ethyl; R2: Methoxy-DHP-methyl LC-MS m/z 301 [M+H]+; sodium hydroxide-mediated synthesis
Key Observations:
  • Fluorine vs. Chlorine Substitution : Fluorinated benzyl groups (e.g., Target, FUB-APINACA) are associated with enhanced metabolic stability and receptor affinity compared to chlorinated analogs (e.g., I13–I15) .
  • Indole Positional Isomerism: The 6-carboxamide position (Target, I12) vs.
  • Piperidine Modifications : Substituents on the piperidine ring (e.g., ethyl in vs. methyl in ) influence conformational flexibility and solubility .
Key Observations:
  • Dimerization Risk: highlights unexpected dimer formation (e.g., compound 4) when synthesizing mono-substituted analogs, suggesting competing reaction pathways under basic conditions .
  • Halogen Reactivity : Fluorine in the 4-position of benzyl groups (Target, FUB-APINACA) reduces susceptibility to nucleophilic substitution compared to chloro analogs, enhancing synthetic yield .

Biological Activity

N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide, a compound with a complex structure, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole core : A bicyclic structure that contributes to its biological activity.
  • Piperidine ring : Imparts specific pharmacological properties.
  • 4-Fluorobenzyl group : Enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. Notably, it has been studied for its effects on the cannabinoid CB1 receptor, which plays a crucial role in pain modulation, appetite regulation, and motor control.

Key Findings

  • CB1 Receptor Interaction : The compound has been shown to bind effectively to CB1 receptors, influencing pathways related to analgesia and appetite control .
  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on tyrosinase enzymes, which are involved in melanin production. This suggests potential applications in dermatological therapies .

In Vitro Studies

In vitro studies have provided insights into the compound's efficacy and safety profile:

StudyTargetIC50 Value (μM)Notes
Donohue et al.CB1 Receptor36Demonstrated significant binding affinity .
Recent StudyTyrosinase5.0Showed competitive inhibition with no cytotoxic effects on B16F10 cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study exploring its use as an analgesic showed promising results in reducing pain responses in animal models, indicating its potential for treating chronic pain conditions.
  • Case Study 2 : In dermatological applications, the compound was tested for its ability to reduce hyperpigmentation through tyrosinase inhibition, demonstrating efficacy without significant side effects.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development. Toxicity assessments have shown low cytotoxicity across various cell lines, supporting its safety for potential therapeutic use.

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